2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride
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Overview
Description
2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride, involves several methods. One common approach is the hydrogenation of pyridine derivatives. Another method is the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, cycloaddition, and annulation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., rhodium complexes), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .
Scientific Research Applications
2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride has various scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)ethanol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol
Uniqueness
2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61515-72-8 |
---|---|
Molecular Formula |
C15H32ClNO |
Molecular Weight |
277.87 g/mol |
IUPAC Name |
2-[4-(2-propylpentyl)piperidin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C15H31NO.ClH/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17;/h14-15,17H,3-13H2,1-2H3;1H |
InChI Key |
ADSNRBZPDNVZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CC1CCN(CC1)CCO.Cl |
Origin of Product |
United States |
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